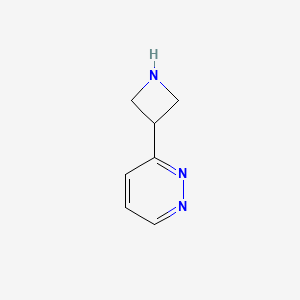

3-(Azetidin-3-yl)pyridazine

Description

BenchChem offers high-quality 3-(Azetidin-3-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azetidin-3-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

3-(azetidin-3-yl)pyridazine |

InChI |

InChI=1S/C7H9N3/c1-2-7(10-9-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2 |

InChI Key |

YOMAPICHBJCGTP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NN=CC=C2 |

Origin of Product |

United States |

Technical Guide: 3-(Azetidin-3-yl)pyridazine (CAS 1255306-30-9)

Executive Summary

3-(Azetidin-3-yl)pyridazine (CAS 1255306-30-9) is a high-value heterocyclic building block that has emerged as a critical scaffold in modern medicinal chemistry. As drug discovery shifts away from flat, sp2-rich aromatic systems toward three-dimensional (3D) architectures, this compound offers a unique combination of a conformationally restricted sp3 amine (azetidine) linked to a polar, electron-deficient aromatic ring (pyridazine).

This guide details the physicochemical properties, synthetic pathways, and medicinal utility of 3-(Azetidin-3-yl)pyridazine. It focuses on its role as a bioisostere for piperidine and pyrrolidine, providing researchers with the structural rationale and experimental protocols necessary to integrate this motif into lead optimization programs.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The compound is most commonly supplied as a hydrochloride salt to ensure stability and solubility. The 3,3-linkage between the four-membered azetidine and the six-membered pyridazine creates a specific linear vector that is distinct from 1,4-piperidines or 1,3-pyrrolidines.

Table 1: Core Specifications

| Property | Specification | Notes |

| IUPAC Name | 3-(Azetidin-3-yl)pyridazine | |

| CAS Number | 1255306-30-9 | |

| Molecular Formula | C₇H₉N₃ (Free Base) / C₇H₁₀ClN₃ (HCl Salt) | |

| Molecular Weight | 135.17 g/mol (Free Base) | ~171.63 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline solid | Hygroscopic in salt form |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Low solubility in non-polar solvents (DCM, Hexane) |

| pKa (Calculated) | ~9.5 (Azetidine NH), ~2.3 (Pyridazine N) | Azetidine is a strong base; Pyridazine is weakly basic |

| cLogP | -0.8 to -1.2 | Highly polar, beneficial for lowering lipophilicity |

| TPSA | ~38 Ų | Favorable for CNS penetration and oral bioavailability |

Synthetic Routes & Manufacturing[1][9]

The synthesis of 3-(Azetidin-3-yl)pyridazine presents a challenge due to the high ring strain of the azetidine and the electron-deficient nature of the pyridazine. The most robust industrial route utilizes a Negishi Cross-Coupling strategy, which avoids the harsh conditions of radical chemistry and allows for high regioselectivity.

Primary Synthetic Pathway: Negishi Coupling

This method employs a protected azetidinyl-zinc reagent coupled with a halopyridazine. It is preferred over Minisci-type radical additions due to superior control over side reactions.

Mechanism Overview:

-

Activation: 1-Boc-3-iodoazetidine is converted to an organozinc reagent using Zinc dust (activated with TMSCl/1,2-dibromoethane).

-

Coupling: The organozinc species undergoes transmetallation with a Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂dba₃/SPhos) and couples with 3-chloropyridazine.

-

Deprotection: The Boc group is removed under acidic conditions (HCl/Dioxane or TFA/DCM) to yield the final salt.

Figure 1: Negishi cross-coupling pathway for the synthesis of 3-(Azetidin-3-yl)pyridazine.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

Researchers utilize the 3-(Azetidin-3-yl)pyridazine scaffold to replace larger saturated heterocycles like piperidine or piperazine.

-

Fsp³ Character: Increasing the fraction of sp³ carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.

-

Metabolic Stability: The strained azetidine ring is often more metabolically stable than pyrrolidine, which is prone to oxidation by CYP450 enzymes.

-

Vector Geometry: The 3-substitution on the azetidine ring provides a "kinked" geometry that projects substituents at specific angles, distinct from the linear projection of 1,4-disubstituted piperidines.

Pyridazine as a Pharmacophore

The pyridazine ring serves two critical functions:

-

Hydrogen Bond Acceptor: The N=N bond acts as a weak H-bond acceptor, interacting with backbone amides in kinase hinges or GPCR binding pockets.

-

Solubility Enhancer: Pyridazine is more polar than phenyl or pyridine, significantly lowering the LogP of the parent molecule.

Experimental Protocols

Safety Note: All procedures should be performed in a fume hood. Azetidine derivatives can be potent sensitizers. Organozinc reagents are moisture-sensitive.

Protocol A: Negishi Coupling (Synthesis of Protected Intermediate)

Reagents:

-

1-Boc-3-iodoazetidine (1.0 equiv)

-

Zinc dust (2.0 equiv, activated)

-

3-Chloropyridazine (0.8 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Dry THF (Solvent)

Procedure:

-

Zinc Activation: In a flame-dried flask under Argon, suspend Zinc dust in dry THF. Add catalytic TMSCl and 1,2-dibromoethane. Stir at 60°C for 15 mins.

-

Insertion: Cool to room temperature. Add a solution of 1-Boc-3-iodoazetidine in THF dropwise. Stir at 30–40°C for 1–2 hours to form the organozinc reagent (monitor by TLC/LCMS for consumption of iodide).

-

Coupling: In a separate vessel, dissolve 3-chloropyridazine and Pd(dppf)Cl₂ in THF. Transfer the organozinc solution via cannula into this vessel.

-

Reaction: Heat the mixture to 60°C for 4–12 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash chromatography (Hexane/EtOAc gradient) to yield tert-butyl 3-(pyridazin-3-yl)azetidine-1-carboxylate.

Protocol B: Deprotection (Salt Formation)

Reagents:

-

Boc-protected intermediate (from Protocol A)[1]

-

4M HCl in Dioxane

Procedure:

-

Dissolve the intermediate in a minimal amount of DCM or MeOH.

-

Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours. A white precipitate should form.

-

Isolation: Filter the solid or concentrate under vacuum. Triturate with diethyl ether to remove residual Boc byproducts.

-

Drying: Dry under high vacuum to obtain 3-(Azetidin-3-yl)pyridazine hydrochloride .

Handling, Stability & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen).

-

Stability: Stable at -20°C for >1 year. Solutions in DMSO or water should be prepared fresh for biological assays.

-

Reactivity: The free base azetidine is a secondary amine and is nucleophilic. It will react readily with electrophiles (acid chlorides, isocyanates, aldehydes) for library synthesis.

References

-

Verhelst, T., et al. (2011).[2] Synthesis of (hetero)arylated pyridazin-3(2H)-ones via Negishi reaction involving zincated pyridazin-3(2H)-ones. Journal of Organic Chemistry. Retrieved from [Link]

-

Zhou, J., & Fu, G. C. (2003).[3] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.[3] Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Synthesis of pyridazines. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of (hetero)arylated pyridazin-3(2H)-ones via Negishi reaction involving zincated pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

3-(Azetidin-3-yl)pyridazine hydrochloride chemical structure

This guide serves as a definitive technical reference for 3-(Azetidin-3-yl)pyridazine hydrochloride , a high-value heterocyclic building block used in modern medicinal chemistry.[1]

CAS: 1255306-30-9 | Formula: C

Executive Summary

3-(Azetidin-3-yl)pyridazine hydrochloride is a bifunctional pharmacophore scaffold combining a strained, saturated azetidine ring with an electron-deficient pyridazine heteroaromatic system.[1] In drug discovery, this compound is utilized primarily as a rigid, polar spacer that improves metabolic stability and aqueous solubility compared to traditional piperidine or phenyl linkers.[1] It is a critical intermediate in the synthesis of JAK inhibitors, STAT3 modulators, and mGluR2 positive allosteric modulators (PAMs).

Chemical Identity & Structural Analysis

The molecule consists of a 4-membered azetidine ring linked at its C3 position to the C3 position of a 1,2-diazine (pyridazine) ring.[1] The hydrochloride salt form ensures stability and water solubility, preventing the polymerization often seen with free secondary amines.

Structural Logic & Pharmacophore Features[1][3][4]

-

Azetidine Ring (sp

Core): Acts as a "conformationally restricted" linker.[1] unlike flexible alkyl chains, the azetidine ring locks vectors in 3D space, reducing the entropic penalty upon protein binding. -

Pyridazine Ring (sp

Aromatic): A polar aromatic system (LogP < 0) that functions as a bioisostere for phenyl or pyridine rings.[1] The adjacent nitrogen atoms (N1, N2) provide unique hydrogen bond acceptor capabilities (pKa ~2.3 for the conjugate acid). -

Secondary Amine: The exposed azetidine nitrogen serves as a handle for diversification (e.g., amide coupling, reductive amination).[1]

2D Structure Visualization

Synthesis & Manufacturing

The industrial synthesis of this scaffold typically avoids direct ring closure due to high strain.[1] Instead, a Negishi Cross-Coupling strategy is preferred, utilizing a protected azetidinyl-zinc reagent and a halopyridazine.

Validated Synthetic Protocol (Negishi Approach)

This route ensures regioselectivity and high yields.[1]

Step 1: Zinc Reagent Formation

-

Reagents: 1-Boc-3-iodoazetidine, Zinc dust (activated), 1,2-dibromoethane (activator), TMSCl.[1]

-

Solvent: Dry DMA (Dimethylacetamide) or THF.

-

Process: Zinc activation followed by addition of the iodoazetidine at 60°C generates the organozinc intermediate (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide.[1]

Step 2: Palladium-Catalyzed Coupling

-

Reagents: 3-Chloropyridazine (or 3-bromopyridazine), Pd(dppf)Cl

or Pd -

Conditions: 80°C for 4-12 hours under Argon.

-

Mechanism: Oxidative addition of Pd into the pyridazine C-Cl bond, transmetallation with the azetidine-zinc species, and reductive elimination.[1]

Step 3: Deprotection & Salt Formation [1]

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Workup: Precipitation with diethyl ether affords the target hydrochloride salt as a white to off-white solid.[1]

Synthetic Workflow Diagram

[1][4]

Physicochemical Profiling

Understanding the physical properties is essential for handling and formulation.[1]

| Property | Value / Description | Note |

| Appearance | White to light yellow crystalline solid | Hygroscopic; store in desiccator.[1] |

| Molecular Weight | 171.63 g/mol | Salt form (Free base MW: 135.[1]17) |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in non-polar solvents (Hexane, DCM).[1] |

| LogP (Calc) | -0.8 to -0.2 | Highly polar; excellent for lowering lipophilicity.[1] |

| pKa (Calc) | ~9.5 (Azetidine NH), ~2.3 (Pyridazine N) | Basic secondary amine; Pyridazine is weakly basic.[1] |

| H-Bond Donors | 2 (NH, HCl) | |

| H-Bond Acceptors | 3 (Pyridazine N1, N2) |

Medicinal Chemistry Applications

This scaffold is a "Problem Solver" in Lead Optimization.

Bioisosterism & Solubility Enhancement

Replacing a phenyl ring or piperidine with the azetidinyl-pyridazine moiety often results in:

-

Reduced Lipophilicity (LogD): The high polarity of the pyridazine ring reduces non-specific binding and improves metabolic clearance.

-

Fsp

Increase: The azetidine ring increases the fraction of sp

Therapeutic Areas

-

Oncology (STAT3/JAK): Used to link the hinge-binding motif to the solvent-exposed tail, providing a rigid exit vector.

-

CNS (mGluR2): The polarity of the scaffold aids in crossing the Blood-Brain Barrier (BBB) via specific transporters or by balancing Lipophilic Ligand Efficiency (LLE).[1]

-

Antimicrobials: Exploited in DNA gyrase inhibitors where the basic amine interacts with acidic residues in the binding pocket.[1]

Handling, Safety & Analytics

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

Analytical Standards

-

1H NMR (D

O/DMSO-d -

LC-MS:

-

Positive Mode (ESI+): [M+H]

= 136.1 (Free base mass).[1] -

Check for absence of Pd residuals if synthesized via cross-coupling.

-

References

-

Azetidines in Drug Discovery. PharmaBlock. Retrieved from

-

Safety Data Sheet: 3-(Azetidin-3-yl)pyridazine hydrochloride. ChemScene. Retrieved from

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (PMC).[1] Retrieved from

-

Recent advances in the synthesis and reactivity of azetidines. Royal Society of Chemistry (RSC). Retrieved from

-

3-(Azetidin-3-yl)pyridazine hydrochloride Product Page. BLDpharm. Retrieved from

Sources

Azetidinyl Pyridazine Heterocyclic Building Blocks: A Technical Guide for Drug Discovery

As the demand for novel chemical space in drug discovery intensifies, the strategic fusion of strained aliphatic rings with versatile aromatic systems has emerged as a powerful paradigm. Among these, azetidinyl pyridazine building blocks represent a highly privileged scaffold. By combining the rigid, sp³-rich geometry of azetidine with the robust, multi-vector hydrogen-bonding capacity of pyridazine, medicinal chemists can precisely modulate physicochemical properties, target affinity, and pharmacokinetic profiles.

This whitepaper provides an in-depth technical analysis of azetidinyl pyridazine derivatives, detailing their structural rationale, proven synthetic methodologies, and field-validated applications in modern pharmacology.

Physicochemical and Structural Rationale

The architectural brilliance of the azetidinyl pyridazine scaffold lies in the complementary nature of its two core components:

-

Azetidine (The Conformational Restrictor): As a highly strained, four-membered nitrogen heterocycle, azetidine forces molecules into rigid, well-defined three-dimensional conformations[1]. This rigidity projects substituents in precise spatial orientations, which is critical for locking the molecule into the bioactive conformation required for target engagement. Furthermore, incorporating azetidine increases the fraction of sp³ carbons (

), which directly correlates with improved aqueous solubility and reduced off-target promiscuity. -

Pyridazine (The Versatile Bioisostere): Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms. It serves as an excellent bioisostere for amides and phenyl rings while acting as a strong hydrogen-bond acceptor[2]. Its electron-deficient nature makes it metabolically stable against oxidative degradation, and its multiple substitution sites (C-3, C-4, C-5, C-6) allow for rapid, modular diversification.

When fused, the azetidinyl pyridazine scaffold offers a tunable dipole moment and an optimized LogP, making it highly suitable for oral drug formulation.

Synthetic Methodology: A Modular Workflow

The synthesis of functionalized azetidinyl pyridazines relies on exploiting the differential reactivity of dihalopyridazines. The following protocol describes a self-validating, two-step workflow utilizing nucleophilic displacement followed by Suzuki-Miyaura cross-coupling[2].

Step 1: Regioselective Nucleophilic Displacement

Objective: Install the azetidine ring at the highly reactive bromo-position of the core scaffold.

-

Preparation: Dissolve 1.0 equivalent of 4-bromo-6-chloropyridazin-3(2H)-one in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates both the organic core and the incoming nucleophile, accelerating the

reaction. -

Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct without competing with the azetidine for the electrophilic center, thereby preventing unwanted side reactions.

-

Nucleophile Introduction: Cool the mixture to 0°C and dropwise add 1.1 equivalents of the desired azetidin-3-yl derivative. Causality: The low temperature controls the exotherm and maximizes regioselectivity, ensuring substitution occurs exclusively at the bromo-site rather than the chloro-site.

-

Validation: Monitor the reaction via LC-MS. The system is validated when the starting material mass is fully consumed, replaced by the mass of the azetidinyl-pyridazine intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-6 position to explore the hydrophobic pockets of the target protein.

-

Preparation: Combine the intermediate (1.0 eq) and the target aryl/heteroaryl boronic acid (1.2 eq) in a degassed 4:1 mixture of 1,4-dioxane and water. Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for the transmetalation step.

-

Catalysis: Add 0.05 equivalents of

and 2.0 equivalents of -

Execution: Heat to 90°C under a nitrogen atmosphere for 4-6 hours.

-

Validation: Filter the crude mixture through Celite to remove palladium black. Purify via flash chromatography. Structural validation is confirmed via

NMR by observing the disappearance of the C-6 chlorine and the appearance of the new aryl proton signals.

Workflow for the modular synthesis of azetidinyl pyridazine derivatives.

Pharmacological Applications & Case Studies

The versatility of the azetidinyl pyridazine scaffold has been validated across multiple therapeutic areas, from oncology to metabolic diseases.

A. Interleukin-2-Inducible T-Cell Kinase (ITK) Inhibitors

In the context of T-cell malignancies, selective inhibition of ITK is a highly sought-after mechanism. A recent 2025 study demonstrated that 3-oxo-2,3-dihydropyridazine derivatives act as potent ITK inhibitors[2]. By incorporating an azetidine ring and tuning the C-6 aryl substituents, researchers developed Compound 9 , which exhibited high selectivity for ITK over the closely related Bruton's tyrosine kinase (BTK)[3]. Mechanistically, Compound 9 successfully reduced the phosphorylation of ITK at Tyr551/Tyr511 and downstream ERK1/2 at Thr202/Tyr204, leading to targeted cytotoxicity in Jurkat leukemia cells[3].

Mechanism of action for azetidinyl pyridazine-based ITK inhibition.

B. Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

For metabolic disorders, the scaffold was utilized to develop potent, orally bioavailable inhibitors of SCD1, an enzyme critical for the biosynthesis of monounsaturated fatty acids[4]. While the azetidinyl pyridazine compounds exhibited robust in vivo activity and successfully lowered the desaturation index in a mouse model of obesity, they also provided a critical lesson in pharmacokinetics. The scaffold's excellent systemic distribution led to on-target adverse events in the skin and eyes, highlighting the need to carefully tune the scaffold's tissue distribution profile when targeting ubiquitously expressed metabolic enzymes[4].

Quantitative Data Summary

The table below consolidates the biological and physicochemical performance of key azetidinyl pyridazine derivatives from the cited literature, providing a comparative baseline for future drug design.

| Compound / Scaffold | Primary Target | Enzymatic IC₅₀ | Cellular Efficacy | Key Structural Feature |

| Compound 9 | ITK | Not disclosed (Selective) | 37.61 µM (Jurkat IC₅₀) | 3-fluorophenyl, azetidinyl-pyridazinone core |

| Compound 22 | ITK | 0.19 µM | 11.17 µM (Jurkat IC₅₀) | 3,5-difluorophenyl, furan-2-ylmethyl |

| SCD1 Inhibitor Series | SCD1 | < 10 nM | High in vivo desaturation | Systemically distributed, highly orally bioavailable |

(Data sourced from Tangallapalli et al., 2025[3] and Isabel et al., 2011[4])

Conclusion

The azetidinyl pyridazine scaffold is far more than a structural novelty; it is a highly programmable module for modern medicinal chemistry. By leveraging the conformational rigidity of azetidine and the bioisosteric versatility of pyridazine, researchers can navigate complex structure-activity relationships (SAR) with precision. Whether optimizing for kinase selectivity in oncology or tuning pharmacokinetic distribution in metabolic diseases, this building block remains a cornerstone of innovative drug design.

References

-

Tangallapalli, S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 15(55), 47565-47586. URL:[Link]

-

Isabel, E., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 479-483. URL:[Link]

-

Motati, D. R., et al. (2023). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 3. sciprofiles.com [sciprofiles.com]

- 4. Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering 3D Space: The Azetidine Advantage in Drug Discovery

Executive Summary: Escaping Flatland

The "Escape from Flatland" paradigm has reshaped modern medicinal chemistry, prioritizing saturation (Fsp3) and three-dimensionality to improve clinical success rates. Within this framework, the azetidine scaffold (a saturated 4-membered nitrogen heterocycle) has emerged as a premier bioisostere. Unlike its 3-membered (aziridine) and 5-membered (pyrrolidine) counterparts, the azetidine ring offers a unique balance of high ring strain (~25 kcal/mol) and chemical stability, providing distinct vectors for substituent display while often lowering lipophilicity (LogP) and improving metabolic stability compared to larger rings.

This technical guide analyzes the physicochemical advantages of sp3-rich azetidine scaffolds, details modern synthetic protocols for their incorporation, and reviews their successful deployment in FDA-approved therapeutics.

Physicochemical Profiling: The "Goldilocks" Ring

The utility of azetidine lies in its ability to modulate physicochemical properties without sacrificing potency. It occupies a "Goldilocks" zone between the high reactivity of aziridines and the entropic flexibility of pyrrolidines/piperidines.

Comparative Metrics

The following table summarizes key properties of unsubstituted saturated aza-heterocycles. Note that while intrinsic pKa values are similar, the functional advantage of azetidine often arises from its ability to tolerate electron-withdrawing groups (e.g., 3,3-difluoroazetidine) that significantly lower basicity (pKa ~6-7) to reduce hERG liability and improve permeability, a modification less effective in larger rings due to conformational distance.

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Ring Strain (kcal/mol) | ~25.4 | ~6.0 | ~0 (Chair form) |

| pKa (Conjugate Acid) | 11.29 | 11.31 | 11.22 |

| LogP (Lipophilicity) | Low (Polar) | Moderate | High |

| Conformation | Puckered "Butterfly" | Envelope | Chair |

| Exit Vectors | Distinct (approx. 10-20° pucker) | Flexible | Defined (Axial/Equatorial) |

Metabolic Stability & Basicity

A common misconception is that high ring strain equates to metabolic instability. In practice, the azetidine ring is remarkably robust against oxidative metabolism (e.g., P450-mediated

-

Mechanism: The high ionization potential of the strained C-H bonds adjacent to the nitrogen makes hydrogen atom abstraction (HAT) energetically more difficult.

-

Basicity Modulation: While the parent azetidine is highly basic, 3-substitution (e.g., with fluorine, oxetane, or nitriles) allows for precise pKa tuning. For example, 3,3-difluoroazetidine has a pKa of ~7.0, ideal for oral bioavailability and CNS penetration, whereas the corresponding 3,3-difluoropyrrolidine is often too basic or lipophilic.

Design Strategies: Vectorial Control & Bioisosterism

Azetidines are not just "smaller piperidines"; they are geometric tools. The ring exists in a puckered conformation, allowing substituents at the 3-position to adopt specific vectors that are inaccessible to flat aromatic rings or chair-form cyclohexanes.

Scaffold Morphing Workflow

The following diagram illustrates the decision matrix for incorporating azetidines during Lead Optimization.

Figure 1: Strategic workflow for azetidine incorporation to improve Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Key Bioisosteric Applications

-

Gem-Dimethyl Replacement: Spirocyclic azetidines (e.g., 2-azaspiro[3.3]heptane) serve as metabolically stable, liponeutral surrogates for gem-dimethyl groups or cyclohexanes.

-

Piperidine Contraction: Replacing a piperidine with an azetidine often reduces molecular weight and LogP while maintaining the nitrogen's hydrogen-bond accepting capability.

-

Proline Mimicry:

-substituted azetidines (azetidine-2-carboxylic acid derivatives) constrain the peptide backbone more rigidly than proline, locking bio-active conformations.

Synthetic Methodologies: Modern Protocols

Historically, azetidine synthesis relied on harsh intramolecular cyclizations (e.g., heating

Primary Routes[1]

-

Intramolecular Alkylation: Classical displacement of halides/sulfonates.

-

[2+2] Cycloaddition: Aza-Paternò-Büchi reaction (photochemical) for highly substituted rings.

-

Ring Expansion: From aziridines (less common).

-

Photoredox Decarboxylation (Best-in-Class): A recent breakthrough involving the decarboxylative functionalization of azetidine-2-carboxylic acids. This method allows for the rapid generation of 2-substituted azetidines, a chemical space previously difficult to access.

Detailed Protocol: Photoredox Decarboxylative Alkylation

Objective: Synthesis of 2-alkyl azetidines from commercially available N-Boc-azetidine-2-carboxylic acid. Reference: Based on methodologies developed by Pfizer & Enamine (e.g., Mykhailiuk et al., ChemRxiv 2025/Related works).

Reagents:

-

Substrate: N-Boc-azetidine-2-carboxylic acid (1.0 equiv)

-

Coupling Partner: Michael acceptor (e.g., 4-vinylpyridine) or Alkyl halide (1.5 - 2.0 equiv)

-

Photocatalyst: 4CzIPN (1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2-5 mol%)

-

Solvent: DMF (0.2 M)

-

Light Source: Blue LED (450 nm) or 365 nm UV LED (depending on catalyst activation).

Step-by-Step Workflow:

-

Preparation: In a flame-dried vial equipped with a stir bar, add N-Boc-azetidine-2-carboxylic acid (150 mg, 0.75 mmol), 4CzIPN (12 mg, 2.5 mol%), and LiOH·H2O (35 mg, 0.82 mmol).

-

Solvation: Add anhydrous DMF (3.7 mL) and the vinyl coupling partner (1.5 mmol).

-

Degassing: Sparge the solution with nitrogen for 10 minutes to remove oxygen (critical for radical lifetime).

-

Irradiation: Seal the vial and irradiate with Blue LED light at room temperature for 18–24 hours under vigorous stirring. Fan cooling may be necessary to maintain ambient temperature.

-

Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine. Dry the organic layer over Na2SO4.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation: Verify structure via 1H NMR (look for characteristic azetidine ring protons at

3.5–4.5 ppm) and LC-MS.

Figure 2: Photoredox mechanism for accessing 2-substituted azetidines via decarboxylative radical generation.

Case Studies: Azetidines in Approved Drugs[3][4][5][6]

The transition of azetidines from "exotic" to "essential" is evidenced by their presence in major therapeutic agents.

Baricitinib (Olumiant)[7]

-

Indication: Rheumatoid Arthritis (JAK1/JAK2 Inhibitor).[3]

-

Structure: Contains an azetidine-3-acetonitrile moiety linked to a pyrazole.[4][5]

-

Role of Azetidine:

-

Vector Control: The azetidine ring orients the ethylsulfonyl group and the nitrile group in a specific geometry that fits the JAK ATP-binding pocket.

-

Metabolic Stability: The 3,3-disubstitution pattern blocks the most reactive site (C3), rendering the ring highly stable.

-

Polarity: The sp3 character improves solubility compared to a phenyl or cyclohexyl analog.

-

Azelnidipine (CalBlock)

-

Indication: Hypertension (Calcium Channel Blocker).

-

Structure: Features a 1-benzhydrylazetidin-3-yl ester.[6][7]

-

Role of Azetidine:

-

Lipophilicity Modulation: The azetidine ring acts as a linker that modulates the lipophilicity of the bulky benzhydryl group, ensuring appropriate membrane partitioning for calcium channel antagonism.

-

Rigidity: It provides a semi-rigid tether that positions the pharmacophore effectively.

-

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Mykhailiuk, P. K., et al. (2025).[4][8] Photochemical Access to Drug-Like Alkyl Azetidines: Batch and Flow Strategies. ChemRxiv/Enamine Collaborative Study. Link

-

Pfizer & Enamine Collaborative Research. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines. Journal of Organic Chemistry. Link

-

DrugBank Online. (2024). Baricitinib: FDA Approved Drug Profile. Link

-

PubChem. (2024).[9] Azelnidipine Compound Summary. National Library of Medicine. Link

-

BenchChem. (2025). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]

- 6. Azelnidipine, (R)- | C33H34N4O6 | CID 9873077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azelnidipine | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 9. GSRS [precision.fda.gov]

3-(Azetidin-3-yl)pyridazine: Physicochemical Profile & Synthetic Utility

Executive Summary

3-(Azetidin-3-yl)pyridazine (CAS: 1255306-30-9) represents a high-value "sp³-rich" heteroaromatic scaffold in modern medicinal chemistry. It combines the conformational rigidity and defined exit vectors of the four-membered azetidine ring with the polarity and hydrogen-bond accepting capacity of the pyridazine nucleus.

This guide details the physicochemical properties, synthetic accessibility, and structural advantages of this scaffold, positioning it as a critical tool for lowering logD, improving metabolic stability, and optimizing ligand efficiency (LE) in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis[1][2]

Core Identifiers

| Property | Detail |

| IUPAC Name | 3-(Azetidin-3-yl)pyridazine |

| CAS Number | 1255306-30-9 (as HCl salt) |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| SMILES | C1CN(C1)C2=NN=CC=C2 |

| Core Character | Monobasic, polar, sp³-heteroaromatic hybrid |

Structural Topology

The molecule consists of a strained, puckered azetidine ring attached via a C-C bond to the electron-deficient pyridazine ring.

-

Azetidine Ring: Exists in a puckered conformation (butterfly angle ~30°), reducing torsional strain compared to a planar geometry. This provides a rigid, defined vector for substituents attached to the azetidine nitrogen.

-

Pyridazine Ring: A 1,2-diazine.[1] The adjacent nitrogen atoms create a high dipole moment and significantly reduce lipophilicity compared to pyridine or phenyl rings.

Physicochemical Properties[3][4][5][6][7][8][9]

The combination of a highly basic secondary amine and an electron-deficient aromatic ring creates a distinct physicochemical profile.

Basicity (pKa)

The molecule possesses two distinct basic centers with vastly different proton affinities.

-

Site A (Azetidine NH): The dominant basic center. In 3-substituted azetidines, the pKa is typically 9.5 – 10.5 . The electron-withdrawing nature of the pyridazine ring (via the C3 linkage) will slightly attenuate this basicity compared to 3-alkylazetidines, likely shifting it to ~9.0 – 9.5 .

-

Site B (Pyridazine N): Pyridazine itself is a very weak base (pKa ~2.3). The alkyl-like azetidine substituent at C3 is weakly electron-donating but insufficient to significantly raise the pyridazine pKa above 2.5 – 3.0 .

Implication: At physiological pH (7.4), the azetidine nitrogen is >99% protonated (cationic), while the pyridazine ring remains neutral. This ensures high aqueous solubility.

Lipophilicity (LogP / LogD)

This scaffold is an aggressive "LogP buster."

-

Calculated LogP (cLogP): ~ -0.5 to 0.2 (Highly dependent on N-substitution).

-

LogD (pH 7.4): Due to the cationic nature of the azetidine, the distribution coefficient (LogD) is significantly lower than the LogP, often <-1.5 .

Topological Polar Surface Area (TPSA)

-

Pyridazine Fragment: ~25.8 Ų[2]

-

Azetidine Fragment (secondary amine): ~12 Ų

-

Total TPSA: ~38 Ų

-

Note: This low TPSA suggests good membrane permeability potential, but the high basicity requires active transport or specific formulation strategies for CNS penetration.

Data Summary Table

| Property | Value (Approx/Calc) | Context |

| pKa (Azetidine NH) | 9.2 ± 0.5 | Primary basic site; cation at pH 7.4. |

| pKa (Pyridazine N) | 2.5 ± 0.2 | Remains neutral; H-bond acceptor. |

| LogP | -0.4 | Hydrophilic scaffold. |

| LogD (7.4) | -1.8 | Excellent for solubilizing lipophilic payloads. |

| H-Bond Donors | 1 | Azetidine NH. |

| H-Bond Acceptors | 3 | 2 Pyridazine Ns + 1 Azetidine N. |

Synthetic Methodologies

Direct coupling of the strained azetidine ring to the electron-deficient pyridazine is challenging due to the instability of azetidinyl-metal species and the poor reactivity of pyridazines in standard Friedel-Crafts conditions. Two primary robust routes are recommended.

Route A: Nickel/Photoredox Dual Catalysis (Modern)

This method utilizes commercially available N-protected azetidine-3-carboxylic acids (or redox-active esters) and 3-halopyridazines. It avoids the use of unstable organometallics.

-

Mechanism: Decarboxylative cross-coupling.

-

Reagents: Ir(ppy)₃ (Photocatalyst), NiCl₂·glyme (Cross-coupling catalyst), Blue LED.

-

Advantages: Mild conditions, high tolerance for functional groups.[3]

Route B: Negishi Cross-Coupling (Traditional)

Requires the preparation of an organozinc reagent.

-

Step 1: Zinc insertion into N-Boc-3-iodoazetidine to form the organozinc species.

-

Step 2: Pd-catalyzed coupling with 3-chloropyridazine.

-

Step 3: Deprotection (TFA or HCl).

Synthetic Pathway Diagram

Caption: Comparative synthetic workflows: Traditional Negishi coupling (top) vs. Modern Decarboxylative Photoredox coupling (bottom).

Medicinal Chemistry Applications

Ligand Efficiency & Lipophilicity Efficiency (LLE)

3-(Azetidin-3-yl)pyridazine is a potent tool for optimizing Lipophilicity Ligand Efficiency (LLE) .

-

LLE = pIC50 - LogP.

-

By replacing a phenyl or pyridine ring with this scaffold, researchers typically see a LogP drop of 1.5–2.0 units with minimal loss in potency (assuming the vector is correct), drastically improving LLE.

Bioisosterism

This scaffold serves as a bioisostere for:

-

4-Piperidinyl groups: The azetidine is smaller, lowering molecular weight (MW) while maintaining the basic amine vector.

-

Para-substituted phenyls: The distance between the azetidine nitrogen and the pyridazine C4/C5 mimics the geometry of 1,4-disubstituted aromatic systems but with significantly higher solubility.

Metabolic Stability

-

Pyridazine: Unlike pyridine, pyridazine is less susceptible to oxidative metabolism at the ring carbons due to the presence of two nitrogens (electron deficient).

-

Azetidine: While strained, the azetidine ring is generally stable to P450 oxidation unless activated by specific substituents. The primary metabolic soft spot is N-dealkylation or oxidation alpha to the nitrogen if the steric environment permits.

Handling and Stability Protocols

Storage[11]

-

Form: Typically supplied as the Hydrochloride (HCl) or Dihydrochloride salt to ensure stability. The free base is an oil or low-melting solid that readily absorbs CO₂ from the air.

-

Conditions: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Solution Stability

-

Solvent Compatibility: Soluble in water, DMSO, and Methanol.

-

Stability: Stable in DMSO for >24 hours for biological assays. Avoid prolonged exposure to strong aqueous bases which may induce ring-opening of the strained azetidine over time (though less sensitive than aziridines).

References

-

Meanwell, N. A. (2017).[2] The Pyridazine Ring System in Drug Discovery. Advances in Heterocyclic Chemistry. Link

-

Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Medicinal Chemistry Communications. Link

-

BLD Pharm. (2024). Product Analysis: 3-(Azetidin-3-yl)pyridazine hydrochloride. Safety Data Sheet & COA. Link

-

Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Contextual reference for 4-membered ring properties). Link

-

Tellis, J. C., et al. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. (Basis for photoredox route).[4] Link

Sources

The Pyridazine Renaissance: Strategic Implementation in Modern Drug Discovery

Executive Summary

The pyridazine scaffold (1,2-diazine) has evolved from a mere academic curiosity into a "privileged structure" in modern medicinal chemistry. Historically overshadowed by its isomers—pyrimidine and pyrazine—pyridazine offers a unique physicochemical profile that addresses common attrition points in drug development: metabolic instability, poor solubility, and promiscuous binding.

This technical guide provides a rigorous analysis of pyridazine derivatives, focusing on Inverse Electron Demand Diels-Alder (IEDDA) synthetic methodologies and Scaffold Hopping strategies. It is designed for medicinal chemists seeking to exploit the 1,2-diazine core to optimize lead compounds.

Part 1: Physicochemical Rationale

The "Diazine Dipole" Advantage

The defining feature of pyridazine is the immediate proximity of its two nitrogen atoms. This creates a concentrated region of electron density and a high dipole moment (3.95 D) compared to pyridine (2.2 D) or pyrazine (0 D).

Table 1: Comparative Physicochemical Metrics of Azines

| Property | Pyridine | Pyrazine (1,4-diazine) | Pyridazine (1,2-diazine) | Impact on MedChem |

| Dipole Moment (D) | 2.22 | 0.00 | 3.95 | Enhanced aqueous solubility; stronger dipole-dipole interactions. |

| Basicity ( | 5.2 | 0.6 | 2.3 | Reduced lysosomotropism; lower risk of hERG inhibition compared to basic amines. |

| H-Bond Acceptors | 1 | 2 | 2 | Unique "dual-point" recognition for specific kinase hinge regions. |

| LogP (Octanol/Water) | 0.65 | -0.23 | -0.72 | Lowers lipophilicity, improving metabolic stability and bioavailability. |

Metabolic Stability & Toxicity

The pyridazine ring is generally more resistant to oxidative metabolism by Cytochrome P450 enzymes than phenyl or pyridine rings. The electron-deficient nature of the ring reduces the propensity for arene oxide formation, a common pathway for idiosyncratic toxicity. Furthermore, the lower basicity (

Part 2: Synthetic Architectures

The Modern Standard: Inverse Electron Demand Diels-Alder (IEDDA)

While classical condensation (Paal-Knorr type) using 1,4-dicarbonyls and hydrazine remains valid, it limits substituent diversity. The modern "gold standard" for generating highly substituted pyridazines is the IEDDA reaction between 1,2,4,5-tetrazines and dienophiles (alkenes/alkynes).

This pathway is thermodynamically driven by the irreversible release of nitrogen gas (

Mechanistic Workflow (IEDDA)[1]

Figure 1: The IEDDA cascade for pyridazine synthesis.[1] The irreversible loss of nitrogen gas drives the reaction forward.

Part 3: Validated Experimental Protocol

Protocol: Synthesis of 3,6-Diarylpyridazine via IEDDA

Context: This protocol utilizes a 1,2,4,5-tetrazine and a vinyl boronate or styrene derivative. It is superior to condensation methods for accessing unsymmetrical 3,6-disubstituted scaffolds.

Reagents:

-

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (Activator/Tetrazine source)

-

Dienophile (e.g., Styrene or Enol Ether)[1]

-

Solvent: Toluene (anhydrous) or 1,4-Dioxane

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) - Only if using alkene dienophiles.

Step-by-Step Methodology:

-

Stoichiometric Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Tetrazine (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

-

Why: Toluene provides a high boiling point for kinetics while remaining non-polar enough to solvate the tetrazine.

-

-

Dienophile Addition: Add the Dienophile (1.2 - 1.5 equiv) dropwise.

-

Note: If the dienophile is a gas or volatile liquid, use a sealed pressure tube.

-

-

Cycloaddition (The Click Step): Heat the mixture to 100–110°C for 2–16 hours.

-

Visual Cue: The reaction is self-indicating. The deep red/magenta color of the tetrazine will fade to pale yellow/orange as the

is released.

-

-

Aromatization (Conditional):

-

If using Alkynes: No oxidation needed; the product is aromatic immediately.

-

If using Alkenes: Cool to room temperature. Add DDQ (1.1 equiv) and stir for 1 hour to oxidize the dihydropyridazine intermediate to the fully aromatic pyridazine.

-

-

Purification: Concentrate the solvent in vacuo. Purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient). Pyridazines are polar; expect elution at 30-50% EtOAc.

Part 4: Medicinal Chemistry Case Study

Scaffold Hopping: Pyridine to Pyridazine

A powerful strategy in lead optimization is "Skeletal Editing," where a CH group in a pyridine ring is replaced with a Nitrogen atom.[2]

Case Study: Vismodegib Analogs Vismodegib is an FDA-approved Hedgehog pathway inhibitor (pyridine core). Recent studies have demonstrated that replacing the pyridine ring with pyridazine improves solubility and metabolic stability without sacrificing potency.

Logic Flow: The "Nitrogen Scan"

Figure 2: Decision logic for replacing pyridine with pyridazine to correct physicochemical liabilities.

Structural Biology Insight

In kinase inhibitors, the pyridazine nitrogens often serve as critical H-bond acceptors. Unlike pyridine, where the lone pair is singular, pyridazine offers two adjacent lone pairs. This allows for "Water-Mediated Bridging" —where one nitrogen binds directly to the hinge region, and the second recruits a structural water molecule, stabilizing the inhibitor-enzyme complex.

References

-

IUPAC Standards. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. [Link]

-

Boger, D. L., et al. "Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines." Chemical Reviews. [Link]

-

Jurriaan, W., et al. "Pyridine-to-Pyridazine Skeletal Editing." Journal of the American Chemical Society. [Link]

-

Meanwell, N. A. "The Pyridazine Ring System: A Focus on its Application in Medicinal Chemistry."[3] Journal of Medicinal Chemistry. [Link][4]

-

FDA Database. "Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book)." [Link]

Sources

Technical Guide: Solubility Profile & Handling of 3-(Azetidin-3-yl)pyridazine

[1][2][3]

Executive Summary

3-(Azetidin-3-yl)pyridazine (CAS: 1255306-30-9 for HCl salt) represents a distinct class of "polar cores" used to reduce lipophilicity (LogP) in drug candidates while maintaining metabolic stability.[1][2][3] Its structure combines an electron-deficient pyridazine ring with a strained, basic azetidine ring.[1][2]

Understanding its solubility is critical because it exhibits dual-personality behavior depending on its protonation state (Salt vs. Free Base).[1][2] This guide provides the structural logic, solubility data, and validated protocols for effective deployment in synthesis and analysis.

Physicochemical Architecture

To predict and manipulate solubility, one must first understand the molecular forces at play.

| Property | Value (Approx.) | Structural Implication |

| Molecular Weight | 135.17 g/mol (Free Base) | Low MW facilitates high molar solubility.[1][2][3] |

| LogP (Calc) | -0.5 to 0.2 | Highly Hydrophilic. Prefers aqueous/polar environments.[1][2] |

| pKa (Azetidine NH) | ~9.5 – 10.5 | Primary basic center.[1][2] Protonated at physiological pH.[1][2] |

| pKa (Pyridazine N) | ~2.3 | Very weak base.[1][2] Unlikely to protonate unless in strong acid.[1][2] |

| H-Bond Donors | 1 (NH) | Critical for solubility in protic solvents (MeOH, Water).[1] |

| H-Bond Acceptors | 3 (2 Pyridazine N, 1 Azetidine N) | High affinity for water; hygroscopic in salt form.[1][2] |

The "Polarity Trap"

The combination of the basic secondary amine and the polar pyridazine ring creates a molecule that resists dissolution in standard non-polar organic solvents (Hexane, Toluene). The commercial HCl salt form further locks the molecule into a high-melting ionic lattice, rendering it insoluble in Dichloromethane (DCM) unless neutralized.

Solubility Landscape

The following matrix categorizes solvent compatibility based on the compound's form.

Form A: Hydrochloride Salt (Commercial Standard)[3]

-

High Solubility: Water, Methanol, DMSO, DMF.

-

Moderate Solubility: Ethanol (requires heating/sonication).[1][2]

-

Insoluble: Dichloromethane (DCM), Ethyl Acetate, THF, Toluene, Hexanes.

-

Note: Attempting to dissolve the salt in DCM for reactions will result in a suspension, leading to poor kinetics.

-

Form B: Free Base (In-Situ Generated)

-

High Solubility: Methanol, Ethanol, DCM, Chloroform, THF.

-

Moderate Solubility: Ethyl Acetate, Acetonitrile.[1]

-

Low Solubility: Water (soluble but less than salt), Toluene.

-

Insoluble: Hexanes, Heptane.[1]

Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended application.

Caption: Logic flow for solvent selection based on protonation state and reaction type.

Experimental Protocols

Protocol A: "Free-Basing" for Organic Solubility

Objective: To convert the insoluble HCl salt into the DCM-soluble free base for extraction or anhydrous reactions.[1][2]

-

Dissolution: Dissolve 1.0 eq of 3-(Azetidin-3-yl)pyridazine HCl in minimal water (approx. 5 mL per gram).

-

Basification: Cool to 0°C. Slowly add Sat. Na₂CO₃ or 1M NaOH until pH reaches ~12.[1][2]

-

Extraction: Extract immediately with DCM/Isopropanol (3:1) .

-

Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo at <40°C.

-

Result: The free base is typically a viscous oil or low-melting solid, now soluble in THF, DCM, and Dioxane.

Protocol B: HPLC-UV Saturation Shake-Flask (Quantification)

Objective: To determine exact thermodynamic solubility for formulation or assay development.[1][2]

-

Preparation: Add excess solid (approx. 20 mg) to 1 mL of target solvent in a glass vial.

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PTFE or PVDF syringe filter.[1][2]

-

Note: Do not use Nylon filters if the solvent is acidic, as they may degrade.

-

-

Analysis: Dilute filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid) and inject onto HPLC.

-

Calculation: Compare Peak Area (AUC) against a 5-point calibration curve of the standard dissolved in DMSO.

Solvent Selection for Specific Workflows

| Workflow | Recommended Solvent | Technical Rationale |

| SNAr / Displacement | DMSO or NMP | High solubility of the salt form; high dielectric constant accelerates nucleophilic substitution.[1][2][3] |

| Amide Coupling | DMF or DMA | Solubilizes the salt; compatible with HATU/EDC coupling reagents.[1][2] Requires organic base (DIPEA) to activate the amine.[1] |

| Reductive Amination | Methanol or DCE | Methanol is ideal for salt solubility.[1][2] If using DCE (Dichloroethane), free-basing is required first.[1][2] |

| LCMS Analysis | Water/Acetonitrile | Highly soluble in standard reverse-phase mobile phases.[1][2] Elutes early (low retention time) due to polarity.[1][2] |

| Flash Chromatography | DCM:MeOH:NH₄OH | Standard Normal Phase (DCM:MeOH) will cause tailing.[1][2] Add 1% Ammonium Hydroxide to the MeOH to deprotonate silanols and improve peak shape.[1][2] |

Troubleshooting & Stability

-

Hygroscopicity: The HCl salt is hygroscopic.[1][2] It will absorb atmospheric water, turning into a sticky gum.[1]

-

Solution: Store in a desiccator at -20°C. Weigh quickly in ambient air.

-

-

Aggregation in NMR: Broad signals in ¹H NMR (DMSO-d6) often indicate aggregation or salt exchange.[1][2]

-

Reactivity: The azetidine nitrogen is a nucleophile.[1][2] In chlorinated solvents (DCM/Chloroform), the free base can slowly react with the solvent over weeks (quaternization).

References

-

Compound Identification & Form

-

General Pyridazine Properties

-

Solubility Protocols for Amines

-

pKa & Basicity of Heterocycles

- Source: Kaljurand, I., et al. "Experimental Basicities of Nitrogen Bases." Journal of Organic Chemistry.

-

[3]

Sources

- 1. 3-(Azetidin-3-yl)pyridine | C8H10N2 | CID 20396108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Azetidin-3-yl-pyridine | 62247-32-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Azetidin-3-yl)pyridine hydrochloride | Benchchem [benchchem.com]

- 5. 1255306-30-9|3-(Azetidin-3-yl)pyridazine hydrochloride|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Azetidine-Pyridazine Pharmacophore: A Next-Generation Scaffold in Medicinal Chemistry

By: Senior Application Scientist

Executive Summary

The relentless emergence of antimicrobial resistance and the complex tumor microenvironment in T-cell malignancies demand the exploration of novel chemical spaces. Historically, drug discovery has relied heavily on flat, sp²-hybridized aromatic rings, leading to issues with aqueous solubility and off-target toxicity. The fusion of the highly strained, sp³-rich azetidine ring with the versatile, electron-deficient pyridazine core has recently emerged as a privileged pharmacophore. This technical guide explores the physicochemical rationale, synthetic methodologies, and divergent pharmacological applications of the azetidine-pyridazine axis, providing a comprehensive blueprint for drug development professionals.

Structural Rationale & Physicochemical Causality

The success of the azetidine-pyridazine scaffold lies in the synergistic physicochemical properties of its constituent rings. Understanding the causality behind these structural choices is critical for rational drug design.

The Azetidine Advantage: Escaping "Flatland"

Azetidine is a four-membered, nitrogen-containing saturated heterocycle. Its incorporation into drug scaffolds is driven by several mechanistic advantages:

-

Increased Fsp³ Character: By introducing a three-dimensional, sp³-hybridized vector, azetidines lower the overall lipophilicity (clogP) of the molecule compared to larger homologues like piperidine or pyrrolidine. This enhances aqueous solubility and improves gastrointestinal absorption.

-

Conformational Rigidity: The high ring strain restricts the conformational flexibility of the attached substituents. This rigidity minimizes the entropic penalty upon binding to a target protein, thereby increasing binding affinity.

-

Reduced Off-Target Liabilities: The compact nature and lower basicity of azetidine (compared to piperidine) significantly reduce hERG channel inhibition, a common cause of cardiotoxicity in basic amines.

The Pyridazine Core: A Versatile Anchor

Pyridazine, a six-membered diazine, complements azetidine through distinct electronic and structural features:

-

Hydrogen-Bonding Geometry: The two adjacent nitrogen atoms act as potent hydrogen-bond acceptors. In the 3-oxo-2,3-dihydropyridazine variant, the scaffold perfectly mimics peptide bonds, allowing it to dock seamlessly into the hinge regions of kinases (e.g., ITK).

-

Membrane Permeability: The inclusion of the pyridazine core enhances the overall dipole moment and membrane permeability of the molecule, a critical factor for penetrating the thick peptidoglycan layers of Gram-positive bacteria like Staphylococcus aureus [1].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of azetidine-pyridazine derivatives requires careful orchestration of reaction conditions due to the ring strain of azetidine and the electron-deficient nature of pyridazine. Below are field-proven, step-by-step protocols for generating these scaffolds.

Workflow A: Synthesis of Azetidine-Pyridazine ITK Inhibitors

This route utilizes a sequential nucleophilic aromatic substitution (S_N_Ar) followed by a Suzuki-Miyaura cross-coupling to build 3-oxo-2,3-dihydropyridazine derivatives targeting Interleukin-2-inducible T-cell kinase (ITK) [2].

Causality of Design: The starting material, 4-bromo-6-chloropyridazin-3(2H)-one, features two halogens with orthogonal reactivity. The C-4 position is highly activated for S_N_Ar due to the adjacent carbonyl group, allowing selective displacement of the bromide by the azetidine amine. The C-6 chloride remains intact for subsequent palladium-catalyzed cross-coupling.

Step-by-Step Protocol:

-

S_N_Ar Reaction (Left-Hand Side Substitution):

-

Procedure: Dissolve 4-bromo-6-chloropyridazin-3(2H)-one (1.0 eq) and a 1-(tert-butoxycarbonyl)azetidin-3-amine derivative (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Catalysis/Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HBr byproduct without competing with the azetidine for the electrophilic C-4 carbon.

-

Conditions: Stir at 80°C for 4–6 hours under an inert argon atmosphere.

-

Validation: Monitor via LC-MS. The product mass should reflect the displacement of bromine (loss of the characteristic 1:1 M/M+2 isotopic pattern).

-

-

Suzuki-Miyaura Coupling (Right-Hand Side Substitution):

-

Procedure: To the purified intermediate (1.0 eq), add the desired aryl or heteroaryl boronic acid (1.5 eq).

-

Catalyst System: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous Na₂CO₃ (2.0 M, 3.0 eq) in a 1,4-Dioxane/H₂O mixture (4:1 v/v). Rationale: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step in the catalytic cycle, crucial for overcoming the electron-deficient nature of the pyridazine core.

-

Conditions: Degas the mixture and heat at 90°C for 12 hours.

-

Validation: Purify via flash chromatography. Confirm structure via ¹H NMR; the disappearance of the C-6 chloride is confirmed by the appearance of the new aryl proton signals.

-

Figure 1: Two-step synthetic workflow for azetidine-pyridazine ITK inhibitors.

Workflow B: Metal-Free Synthesis of Antimicrobial Scaffolds

For antimicrobial applications, avoiding transition metals (like Palladium) during synthesis prevents heavy metal toxicity in the final Active Pharmaceutical Ingredient (API). Recent advancements have demonstrated the synthesis of 1-(2-benzyl-6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)-N-(aryl)azetidine-3-carboxamide derivatives under mild, metal-free conditions[1].

Pharmacological Applications & Target Engagement

The modular nature of the azetidine-pyridazine scaffold allows it to be tuned for highly divergent biological targets.

Oncology & Immunology: ITK Inhibition

Interleukin-2-inducible T-cell kinase (ITK) is a critical signaling node in T-cell malignancies and autoimmune diseases. The 3-oxo-2,3-dihydropyridazine core acts as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of ITK. The azetidine ring acts as a rigid spacer, directing the left-hand side (LHS) substituents into the hydrophobic selectivity pocket, ensuring high kinase selectivity and potent anti-tumor immunity [2].

Infectious Disease: Dual Antimicrobial & Antifungal Activity

Recent studies have identified azetidine-pyridazine scaffolds as potent dual-action agents against Staphylococcus aureus and Candida albicans [1].

-

Mechanism of Action: Molecular docking and Density Functional Theory (DFT) profiling reveal that the azetidine moiety interacts strongly with the active site of bacterial DNA gyrase (PDB: 5MMN), halting DNA replication. Simultaneously, the pyridazine core coordinates with the heme iron of fungal CYP51 (PDB: 3JUV), disrupting ergosterol biosynthesis[1].

-

ADMET Profile: These derivatives exhibit high predicted gastrointestinal absorption, zero violations of Lipinski's Rule of Five, and non-substrate behavior toward P-glycoprotein efflux pumps, making them highly drug-like[3].

Figure 2: Divergent pharmacological target engagement of the scaffold.

Quantitative Data Summaries

To benchmark the utility of this pharmacophore, the following tables summarize its physicochemical advantages and biological efficacy compared to traditional standards.

Table 1: Physicochemical Advantages of Azetidine vs. Traditional Saturated Rings

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Fsp³ Character | High | Moderate | High |

| Lipophilicity (clogP) | Lowest | Moderate | Highest |

| Conformational Rigidity | High (Strained) | Flexible (Envelope) | Flexible (Chair/Boat) |

| hERG Liability | Low | Moderate | High |

| Metabolic Stability | High (Sterically hindered) | Moderate | Low (Prone to α-oxidation) |

Table 2: Biological Efficacy of Azetidine-Pyridazine Derivatives

| Target Organism / Protein | Application | Efficacy Benchmark | Reference |

| Staphylococcus aureus (DNA Gyrase) | Antibacterial | Outperforms chloramphenicol in vitro | Dave et al., 2026 [1] |

| Candida albicans (CYP51) | Antifungal | 2x higher potency than griseofulvin | Dave et al., 2026 [1] |

| Interleukin-2-inducible T-cell kinase (ITK) | Oncology / T-Cell Malignancies | High binding affinity via hinge interaction | RSC, 2025 [2] |

Conclusion

The azetidine-pyridazine pharmacophore represents a masterclass in modern structural design. By combining the rigid, sp³-rich geometry of azetidine with the versatile, hydrogen-bonding capacity of pyridazine, researchers can navigate complex structure-activity relationships (SAR) with high precision. Whether deployed via metal-free synthesis for antimicrobial agents or through modular cross-coupling for targeted kinase inhibitors, this scaffold provides a robust, self-validating platform for the next generation of therapeutics.

References

-

Amrish J. Dave et al. "New Azetidine‐Linked Nitrogen‐Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets." ResearchGate, Feb 2026. 1

-

"Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors." RSC Publishing, Dec 2025. 2

-

"Exploring azetidine containing heterocycles: From green synthesis to applications." ResearchGate. 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

3-(Azetidin-3-yl)pyridazine: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds has become a cornerstone of rational drug design. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and three-dimensional diversity, to bioactive molecules.[1] When coupled with the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, a pharmacophore is created that has shown considerable promise in modulating a variety of biological targets. This technical guide provides an in-depth overview of 3-(Azetidin-3-yl)pyridazine, a key building block in this chemical space, with a focus on its chemical identity, synthesis, and its prominent role as a modulator of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism and a target of high interest for the treatment of metabolic diseases and cancer.

Core Molecular Identifiers and Physicochemical Properties

Accurate and consistent identification of a chemical entity is paramount for research and development. The canonical SMILES and InChIKey for 3-(Azetidin-3-yl)pyridazine provide a universal language for its representation in chemical databases and literature.

| Identifier | Value |

| Canonical SMILES | C1C(CN1)C2=CC=NN=C2 |

| InChIKey | VLEJJXPMZMGWPT-UHFFFAOYSA-N |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

Note: The InChIKey is provided for the free base. The hydrochloride salt (CAS No. 1255306-30-9) is also commercially available.[2]

The physicochemical properties of 3-(Azetidin-3-yl)pyridazine make it an attractive scaffold for drug development. The presence of the pyridazine ring introduces polarity and potential for hydrogen bonding, while the azetidine moiety provides a non-planar, sp³-rich character that can enhance binding to protein targets and improve pharmacokinetic profiles.

Synthesis of 3-(Azetidin-3-yl)pyridazine

The synthesis of 3-(Azetidin-3-yl)pyridazine can be approached through several synthetic strategies, primarily involving the coupling of a suitable azetidine precursor with a pyridazine electrophile. A general and plausible synthetic route is outlined below, based on established methodologies for the synthesis of related N-aryl and N-heteroaryl azetidines.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(Azetidin-3-yl)pyridazine.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of 3-chloropyridazine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-Boc-3-aminoazetidine (1.1 eq) and a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(pyridazin-3-ylamino)azetidine.

Causality: The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the C3 position for nucleophilic aromatic substitution. The use of a bulky, non-nucleophilic base is crucial to prevent side reactions.

Step 2: Boc Deprotection

-

Dissolve the N-Boc-3-(pyridazin-3-ylamino)azetidine from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction mixture at room temperature and monitor for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If necessary, triturate the residue with diethyl ether to precipitate the product as a salt.

-

The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, readily cleaving to reveal the free secondary amine of the azetidine ring.

Biological Activity and Applications in Drug Discovery

The 3-(azetidin-3-yl)pyridazine scaffold has emerged as a privileged motif in the development of inhibitors for stearoyl-CoA desaturase (SCD). SCD is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids.[3] Dysregulation of SCD activity has been implicated in a range of metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease, as well as in the progression of various cancers.[4][5]

Mechanism of Action: SCD Inhibition

Inhibitors based on the 3-(azetidin-3-yl)pyridazine core are believed to bind to the active site of SCD, preventing the desaturation of its fatty acid substrates. This leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which can have profound effects on cellular function and signaling.

Caption: Inhibition of the SCD1 signaling pathway by 3-(azetidin-3-yl)pyridazine derivatives.

Therapeutic Potential

-

Metabolic Diseases: By inhibiting SCD, compounds containing the 3-(azetidin-3-yl)pyridazine scaffold can improve insulin sensitivity and reduce hepatic lipid accumulation, making them promising candidates for the treatment of type 2 diabetes and non-alcoholic fatty liver disease.[3]

-

Oncology: Cancer cells often exhibit altered lipid metabolism and an increased reliance on de novo lipogenesis. SCD activity is frequently upregulated in tumors and has been shown to be crucial for cancer cell proliferation and survival.[5][6] Inhibition of SCD with 3-(azetidin-3-yl)pyridazine-based compounds can induce apoptosis in cancer cells and suppress tumor growth, highlighting their potential as anticancer agents.[6]

Conclusion

3-(Azetidin-3-yl)pyridazine represents a valuable and versatile building block for the development of novel therapeutics. Its unique combination of a strained azetidine ring and an electron-deficient pyridazine system provides a foundation for the design of potent and selective enzyme inhibitors. The demonstrated efficacy of this scaffold in targeting stearoyl-CoA desaturase underscores its importance in the ongoing search for new treatments for metabolic disorders and cancer. Further exploration of the chemical space around 3-(azetidin-3-yl)pyridazine is warranted and holds significant promise for the discovery of next-generation medicines.

References

-

Dobrzyn, A., & Ntambi, J. M. (2005). Stearoyl-CoA desaturase as a new drug target for obesity treatment. Obesity Reviews, 6(2), 169-174. [Link]

-

Flowers, M. T., & Ntambi, J. M. (2008). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. Current Opinion in Lipidology, 19(3), 248-256. [Link]

-

Peck, B., & Schulze, A. (2016). Lipid desaturation: the Achilles' heel of cancer cells? EMBO reports, 17(12), 1695-1696. [Link]

-

Isabel, E., Powell, D. A., Black, W. C., Chan, C. C., Crane, S., Gordon, R., ... & Oballa, R. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 479-483. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [Link]

- Scifinder. (n.d.). Substance Detail: 3-(Azetidin-3-yl)pyridazine. (Requires subscription).

-

PubChem. (n.d.). 3-(Azetidin-3-yl)pyridine. Retrieved from [Link]

-

Mason, J. M., et al. (2011). Cancer Cell Dependence on Unsaturated Fatty Acids Implicates Stearoyl-CoA Desaturase as a Target for Cancer Therapy. Molecular Cancer Research, 9(11), 1551-1561. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1255306-30-9|3-(Azetidin-3-yl)pyridazine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA Desaturase and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Synthesis of 3-(Azetidin-3-yl)pyridazine derivatives

Abstract

The 3-(azetidin-3-yl)pyridazine scaffold represents a high-value pharmacophore in modern drug discovery, combining the metabolic stability of the electron-deficient pyridazine ring with the defined vector positioning and low lipophilicity of the sp³-rich azetidine core. This application note outlines three validated protocols for synthesizing this motif, prioritizing modularity and scalability. We detail a Nickel-Catalyzed Reductive Cross-Coupling (Method A) as the primary route for discovery chemistry, a Negishi Coupling (Method B) for scale-up, and a Minisci-Type Decarboxylative Coupling (Method C) for rapid analog generation.

Introduction & Retrosynthetic Analysis

The synthesis of 3-(azetidin-3-yl)pyridazines challenges the chemist to couple a strained, secondary sp³ center (azetidine C3) with an electron-deficient heteroaryl halide. Traditional nucleophilic aromatic substitution (SₙAr) is often ineffective due to the poor nucleophilicity of the azetidine C3-anion and competing ring-opening pathways.

Strategic Disconnections:

-

Path A (Reductive Cross-Coupling): Direct coupling of two electrophiles (aryl halide + alkyl halide) using a Nickel catalyst.[1][2] This avoids the handling of sensitive organometallics.[2]

-

Path B (Organometallic Cross-Coupling): Transmetallation of a pre-formed azetidinyl-zinc reagent to a Palladium or Nickel cycle.

-

Path C (Radical Addition): Generation of a C3-radical from a carboxylic acid precursor, followed by addition to the protonated heterocycle.

Figure 1: Retrosynthetic disconnection strategies for the target scaffold.

Method A: Nickel-Catalyzed Reductive Cross-Coupling (Recommended)

Rationale: This method is the "Gold Standard" for discovery chemistry. It eliminates the need to prepare unstable organozinc reagents and tolerates a wide range of functional groups (protic groups, esters) on the pyridazine ring.

Mechanism: The reaction proceeds via two simultaneous catalytic cycles. A Nickel(0) catalyst undergoes oxidative addition with the heteroaryl halide, while also intercepting an alkyl radical generated from the alkyl halide (via single-electron transfer).

Protocol Details

-

Substrates: 3-Chloro-6-substituted-pyridazine (1.0 equiv), 1-Boc-3-iodoazetidine (1.5 equiv).

-

Catalyst System: NiCl₂[3]·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%).

-

Reductant: Manganese powder (3.0 equiv, <10 micron).

-

Solvent: DMA (N,N-Dimethylacetamide).

Step-by-Step Procedure:

-

Glovebox/Schlenk Setup: To a dried 20 mL vial equipped with a stir bar, add NiCl₂·glyme (22 mg, 0.1 mmol) and dtbbpy (27 mg, 0.1 mmol).

-

Solvent Addition: Add anhydrous DMA (5 mL). Stir at room temperature for 15 minutes until the solution turns a deep green (complex formation).

-

Substrate Addition: Add 3-chloropyridazine derivative (1.0 mmol), 1-Boc-3-iodoazetidine (424 mg, 1.5 mmol), and Manganese powder (165 mg, 3.0 mmol).

-

Additives: Add NaI (0.5 equiv) to facilitate halide exchange and stabilize the radical intermediate.

-

Reaction: Seal the vial and stir vigorously at 60°C for 12 hours. The vigorous stirring is critical to keep the Mn powder suspended.

-

Workup: Dilute with EtOAc, filter through a pad of Celite to remove Mn salts. Wash the filtrate with LiCl (5% aq) to remove DMA. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Expert Tip: If the pyridazine contains sensitive halides (Br/I at other positions), switch to Method B to avoid scrambling.

Method B: Negishi Coupling (Scalable)

Rationale: For gram-scale synthesis, the Negishi coupling is often more cost-effective and reproducible than reductive coupling. It utilizes the commercially available or easily prepared Knochel-type zinc reagents.

Protocol Details

Part 1: Preparation of Azetidinyl-Zinc Reagent

-

Activate Zinc dust (1.5 g) with 1,2-dibromoethane (5 mol%) and TMSCl (3 mol%) in dry THF (10 mL).

-

Add 1-Boc-3-iodoazetidine (1.0 g, 3.53 mmol) dropwise at room temperature.

-

Stir for 2-4 hours. Check titer by quenching an aliquot with iodine. Note: The zinc insertion into secondary alkyl iodides is generally efficient (approx. 0.5 - 0.8 M).

Part 2: Coupling Reaction

-

Catalyst: Pd(Amphos)Cl₂ (5 mol%) or CPhos-Pd-G3.

-

Coupling: To a solution of 3-chloropyridazine (1.0 equiv) and catalyst in THF, add the prepared zinc reagent (1.3 equiv) dropwise.

-

Conditions: Heat to 50°C for 4 hours.

-

Quench: Cool to 0°C, quench with sat. NH₄Cl.

Comparison of Yields (Typical):

| Substrate (Pyridazine C6-R) | Method A (Ni-Reductive) | Method B (Negishi) |

| -H | 65% | 72% |

| -OMe | 78% | 85% |

| -CF3 | 55% | 60% |

| -NHBoc | 70% | 45% (Zinc sensitive) |

Method C: Minisci-Type Decarboxylative Coupling

Rationale: Ideal for "Late-Stage Functionalization" where the pyridazine core is already complex. This method uses a carboxylic acid precursor and a silver catalyst to generate a radical that attacks the protonated heterocycle.

Protocol:

-